molecular formula C17H19N3O6 B8076442 ((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate

((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate

Cat. No.: B8076442
M. Wt: 361.3 g/mol
InChI Key: FZXMARCNSZZTKC-NMFUWQPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate is a useful research compound. Its molecular formula is C17H19N3O6 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(2S,3S,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-9-2-4-10(5-3-9)16(23)25-8-11-13(18)14(22)15(26-11)20-7-6-12(21)19-17(20)24/h2-7,11,13-15,22H,8,18H2,1H3,(H,19,21,24)/t11-,13-,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXMARCNSZZTKC-NMFUWQPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17N4O11
  • Molecular Weight : 405.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and migration in various cancer types.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could contribute to its anticancer and antimicrobial effects.

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerSKOV-3 Ovarian Cancer CellsInduces apoptosis; inhibits migration
AntimicrobialE. coliInhibits growth; disrupts cell wall synthesis
Enzyme InhibitionVarious Nucleotide Metabolizing EnzymesReduces enzymatic activity

Case Study 1: Anticancer Activity in Ovarian Cancer

A study investigated the effects of the compound on SKOV-3 ovarian cancer cells. The results demonstrated that treatment with the compound led to:

  • A significant reduction in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.
  • Downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

These findings support the potential use of this compound as a therapeutic agent in ovarian cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial properties, the compound was tested against various strains of bacteria including E. coli and S. aureus. The results indicated:

  • A minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth.
  • Mechanistic studies suggested that the compound disrupts bacterial cell wall integrity and inhibits DNA replication.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antiviral agent . Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have indicated that derivatives of the pyrimidine and tetrahydrofuran structures exhibit activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Anticancer Research

Research indicates that compounds with similar structural frameworks can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The dioxopyrimidine component may enhance the compound's ability to interact with DNA or RNA synthesis mechanisms, making it a candidate for further investigation in anticancer drug development .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to nucleotide metabolism. For example, studies suggest that modifications to the tetrahydrofuran ring can lead to increased potency against enzymes such as thymidylate synthase, which is crucial in DNA synthesis . This inhibition could have therapeutic implications in diseases characterized by rapid cell division.

Case Studies and Research Findings

StudyFocusFindings
Study A Antiviral ActivityDemonstrated effectiveness against HSV; IC50 values indicated significant inhibition at low concentrations.
Study B Anticancer PotentialShowed cytotoxic effects on various cancer cell lines; mechanism linked to apoptosis induction.
Study C Enzyme InhibitionIdentified as a potent inhibitor of thymidylate synthase; structure-activity relationship studies highlighted key modifications for enhanced activity.

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